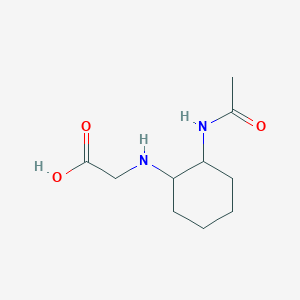

(2-Acetylamino-cyclohexylamino)-acetic acid

Description

(2-Acetylamino-cyclohexylamino)-acetic acid (CAS 99189-60-3, molecular formula: C₁₀H₁₇NO₃, molecular weight: 199.25 g/mol) is a cyclohexyl-substituted amino acetic acid derivative with an acetylated amine group. It is primarily utilized as a biochemical analysis reagent for studying protein and enzyme interactions, structural-functional relationships, and neurotropic activities . The compound’s structure combines a cyclohexyl ring, an acetamide group, and a glycine moiety, conferring unique physicochemical properties. It is stored under recommended analytical conditions and is restricted to research use due to incomplete validation for medical applications .

Properties

IUPAC Name |

2-[(2-acetamidocyclohexyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7(13)12-9-5-3-2-4-8(9)11-6-10(14)15/h8-9,11H,2-6H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKPIMIQHDSTEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCCC1NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetylamino-cyclohexylamino)-acetic acid typically involves the reaction of cyclohexylamine with acetic anhydride to form an intermediate, which is then reacted with glycine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

- Cyclohexylamine reacts with acetic anhydride to form N-acetylcyclohexylamine.

- N-acetylcyclohexylamine is then reacted with glycine in the presence of a suitable catalyst to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Acetylamino-cyclohexylamino)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Acetylamino-cyclohexylamino)-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development and biochemical research.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new medications targeting various diseases.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2-Acetylamino-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may facilitate binding to active sites, while the cyclohexylamino moiety can enhance the compound’s stability and bioavailability. The pathways involved in its action

Biological Activity

(2-Acetylamino-cyclohexylamino)-acetic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in scientific research.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H24N2O3. The synthesis typically involves several steps, including the formation of the cyclohexyl ring, introduction of the acetylamino group, and attachment of the amino group. The following table summarizes the synthetic routes:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Diels-Alder | Formation of cyclohexyl ring |

| 2 | Acetylation | Introduction of acetylamino group |

| 3 | Nucleophilic Substitution | Attachment of amino group |

| 4 | Formation of Acetic Acid Moiety | Finalization of structure |

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound exhibits potential as an acetylcholinesterase (AChE) inhibitor , which is significant in treating neurodegenerative diseases like Alzheimer's. Inhibition of AChE can increase acetylcholine levels in the synaptic cleft, improving neurotransmission.

- Binding Affinity : The acetylamino and cyclohexyl groups enhance binding to AChE's active site.

- Hydrogen Bonding : The acetic acid moiety may participate in hydrogen bonding, stabilizing the interaction with enzyme residues.

Biological Activity Studies

Recent studies have focused on evaluating the compound's cytotoxicity and neuroprotective effects . For instance, a study reported that compounds similar to this compound showed promising results against various human tumor cell lines, indicating potential anticancer properties.

Case Study: Cytotoxicity Evaluation

A comparative analysis was conducted on the cytotoxic effects of this compound against four human tumor cell lines. The results are summarized in the following table:

| Cell Line | IC50 Value (µM) | Remarks |

|---|---|---|

| MCF-7 (Breast) | 25 | Moderate cytotoxicity |

| HeLa (Cervical) | 30 | Significant growth inhibition |

| A549 (Lung) | 20 | High sensitivity |

| HCT116 (Colon) | 35 | Lower sensitivity |

These findings suggest that while the compound exhibits moderate cytotoxic effects, it may be more effective against certain cancer types.

Research Applications

This compound has several applications in scientific research:

- Neuropharmacology : As a potential AChE inhibitor, it could contribute to developing treatments for Alzheimer's disease.

- Cancer Research : Its cytotoxic properties warrant further investigation for therapeutic applications in oncology.

- Synthetic Chemistry : Serves as a building block for synthesizing more complex molecules with potential pharmacological benefits.

Comparison with Similar Compounds

2-(N-Cyclohexylamino)-ethanesulfonic Acid (CAS 103-47-9)

- Structure: Features a cyclohexylamino group linked to a sulfonic acid (C₈H₁₅NO₃S).

- Molecular Weight : 205.28 g/mol.

- Applications : Widely used as a buffering agent in biochemical assays and industrial processes. Unlike the acetylated derivative, its sulfonic acid group enhances water solubility and pH stability, making it suitable for cell culture media and enzymatic studies .

- Key Differences :

2-(Dimethylamino)acetic Acid (CAS 1118-68-9)

- Structure: Contains a dimethylamino group attached to acetic acid (C₄H₉NO₂).

- Molecular Weight : 103.12 g/mol.

- Applications: Used as a surfactant, catalyst in organic synthesis, and precursor for pharmaceuticals. Its small size and basic dimethylamino group contrast with the bulkier cyclohexyl-acetamide structure of the main compound.

- Solubility: Highly soluble in water (e.g., >100 mg/mL) due to the polar dimethylamino group, whereas the main compound’s solubility is likely lower due to its hydrophobic cyclohexyl ring .

2-(Methylamino)-2-oxoacetic Acid (CAS 29262-58-6)

- Structure: Features a methylamino group and a ketone-modified acetic acid (C₃H₅NO₃).

- Molecular Weight : 119.08 g/mol.

- Reactivity : The α-keto group enhances electrophilicity, enabling participation in nucleophilic reactions, unlike the main compound’s acetamide group, which is more stable.

- Applications: Potential use in synthesizing heterocycles or enzyme inhibitors, diverging from the main compound’s focus on protein interaction studies .

2-[[2-(Tritylamino)acetyl]amino]acetic Acid (CAS 5893-07-2)

- Structure : Incorporates a trityl (triphenylmethyl) group (C₂₃H₂₂N₂O₃).

- Molecular Weight : 374.43 g/mol.

- Applications : The bulky trityl group acts as a protective moiety in peptide synthesis, contrasting with the main compound’s role in biochemical assays. Its high molecular weight reduces solubility but enhances stability in organic solvents .

Diethylamino-Acetic Acid (CAS 1606-01-5)

- Structure: Diethylamino group attached to acetic acid (C₆H₁₃NO₂).

- Molecular Weight : 131.18 g/mol.

- Applications : Functions as a zwitterionic buffer or intermediate in drug synthesis. The diethyl group increases lipophilicity compared to the cyclohexyl group in the main compound .

Comparative Data Table

Research Findings and Implications

- Structural Impact on Solubility : Bulky substituents (e.g., cyclohexyl, trityl) reduce aqueous solubility but enhance lipid membrane permeability, critical for neurotropic activity in the main compound .

- Functional Group Reactivity: The acetylated amino group in the main compound provides metabolic stability compared to the reactive α-keto group in 2-(methylamino)-2-oxoacetic acid .

- Industrial vs. Research Use: Sulfonic acid derivatives (e.g., 2-(N-Cyclohexylamino)-ethanesulfonic acid) dominate industrial applications, while acetylated amino acids remain niche research tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.